molecular formula C12H12N2O2 B3021144 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 879996-58-4

3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B3021144
CAS No.: 879996-58-4
M. Wt: 216.24 g/mol
InChI Key: WPJPLQDIKYABKY-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative featuring a 4-ethoxyphenyl substituent at position 3 and a formyl group at position 3. This compound belongs to a broader class of pyrazole-4-carbaldehydes, which are synthesized via the Vilsmeier-Haack reaction—a method involving DMF/POCl3-mediated cyclization of hydrazone precursors . These derivatives are pharmacologically significant due to their diverse biological activities, including antimicrobial, antioxidant, and enzyme-inhibitory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization to yield the pyrazole derivative. The reaction conditions often include the use of acetic acid as a solvent and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: 3-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(4-ethoxyphenyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Biological Activity
The pyrazole scaffold is known for its diverse biological activities, including anti-cancer, anti-inflammatory, and analgesic properties. Compounds containing the pyrazole ring often exhibit selective anti-proliferative actions on human cancer cells. Research indicates that derivatives of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde may possess similar bioactivity due to the presence of the ethoxy group and aldehyde functionality, which can enhance interactions with biological targets.

Case Study: Anti-Cancer Activity
A study exploring the anti-cancer potential of pyrazole derivatives demonstrated that compounds with similar structures showed significant inhibition of cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds promising candidates for further development in cancer therapeutics .

Organic Synthesis

Synthesis Methods
this compound can be synthesized through several methods, including the Vilsmeier-Haack reaction, which allows for the formylation of aromatic compounds. This method has been widely used due to its efficiency and ability to produce high yields of aldehyde derivatives .

Table 1: Synthesis Routes for Pyrazole Derivatives

Synthesis MethodDescriptionYield (%)
Vilsmeier-HaackFormylation of 4-ethoxyphenyl pyrazole using phosphorus oxychlorideHigh
Microwave-AssistedRapid synthesis under controlled conditionsModerate
Conventional HeatingTraditional heating methods for reaction completionVariable

Material Science

Applications in Functional Materials
The unique properties of this compound make it suitable for applications in material science. Its ability to form hydrogen bonds and π-π stacking interactions can be exploited in the development of new materials with specific optical or electronic properties.

Case Study: Crystal Growth Studies
Research has shown that pyrazole derivatives can facilitate crystal growth when combined with metal ions such as Cu²⁺. These interactions lead to the formation of well-defined crystal structures that are important for applications in photonics and catalysis .

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. Molecular docking studies have shown that it can bind to the active sites of enzymes such as cytochrome P450, suggesting a potential role in modulating metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Pyrazole-4-carbaldehyde Derivatives

Key Observations:

Antimicrobial Activity: The furan-2-yl derivative (MIC = 1–4 µg/mL) and 4-methoxyphenyl analog (IC50 = 3.51 µM) exhibit superior antibacterial activity compared to standard drugs like Amoxicillin and Novobiocin. The electron-donating methoxy group enhances membrane penetration, while the furan moiety likely improves target binding . The thiophen-2-yl derivative shows moderate activity (MIC = 32 µg/mL), suggesting that sulfur-containing groups may reduce potency compared to oxygen-containing heterocycles .

Enzyme Inhibition: The 4-methoxyphenyl derivative inhibits E. coli DNA gyrase more effectively than Novobiocin, highlighting the role of para-substituted aryl groups in enzyme interaction .

Antioxidant Activity :

  • The 4-hydroxyphenyl analog demonstrates near-standard antioxidant activity, attributed to the hydroxyl group’s radical-scavenging capacity. The ethoxyphenyl derivative, with its larger and more lipophilic substituent, may exhibit reduced antioxidant efficacy compared to hydroxyl but improved pharmacokinetic properties .

Structural Implications: Ethoxyphenyl vs. Ethoxyphenyl vs. Heteroaryl Groups: Heterocyclic substituents (furan, thiophene) offer conformational flexibility and diverse electronic profiles, enabling stronger interactions with microbial targets .

Biological Activity

3-(4-Ethoxyphenyl)-1H-pyrazole-4-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazones with aldehydes under acidic conditions. The Vilsmeier-Haack reaction is commonly employed to introduce the aldehyde functionality, allowing for the formation of the pyrazole ring structure.

Biological Activity

The biological activity of this compound has been investigated across several studies, revealing its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall below 1 μg/mL, indicating potent activity .

CompoundMIC (μg/mL)Target Pathogen
This compound<1S. aureus
This compound<1E. coli

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The anti-inflammatory activity was assessed using in vitro assays where the compound effectively reduced prostaglandin E2 levels in activated macrophages .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies indicated that this compound can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). The IC50 values reported range from 2 to 5 μM, suggesting a significant cytotoxic effect on these cancer cells without substantial toxicity to normal cells .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Antimicrobial : The compound appears to disrupt bacterial cell wall synthesis and inhibit essential metabolic enzymes.
  • Anti-inflammatory : It inhibits COX enzymes, thereby reducing the production of pro-inflammatory mediators.
  • Anticancer : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Case Studies

Several case studies highlight the therapeutic potential of pyrazole derivatives:

  • Antimicrobial Efficacy : A study evaluated a series of pyrazole derivatives for their antimicrobial activity against clinical isolates. Among them, this compound exhibited one of the lowest MIC values against resistant strains.
  • Anti-inflammatory Effects : In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with this compound significantly reduced edema and inflammatory cytokine levels compared to control groups.
  • Cytotoxicity in Cancer Cells : In vitro assays demonstrated that treatment with varying concentrations of this compound resulted in dose-dependent cytotoxicity in MCF-7 cells, with an IC50 value indicative of its potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via the Vilsmeier-Haack reaction , where acetophenone phenylhydrazones undergo formylation using POCl₃ and DMF . Alternatively, Claisen-Schmidt condensation between 1-(substituted-phenyl)ethanones and pyrazole-4-carbaldehydes can yield derivatives under basic conditions (e.g., K₂CO₃) . For ethoxyphenyl derivatives, nucleophilic substitution of chloro precursors with ethoxy groups may be employed .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : To confirm the aldehyde proton (~9.8–10.0 ppm) and ethoxyphenyl substituents.
  • IR : C=O stretch (~1680–1700 cm⁻¹) and aromatic C-H stretches.
  • Mass spectrometry : Molecular ion peak matching the molecular weight (C₁₂H₁₂N₂O₂: calculated 216.09 g/mol) .

Q. What are the reported biological activities of structurally similar pyrazole-4-carbaldehydes?

Analogues like 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde exhibit antibacterial activity against E. coli and P. aeruginosa , while halogenated derivatives (e.g., bromophenyl) show antiviral and antitumor potential . Ethoxy groups may enhance lipophilicity, improving membrane permeability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in Vilsmeier-Haack syntheses?

  • Temperature control : Maintaining 0–5°C during POCl₃ addition reduces side reactions.
  • Solvent selection : DMF as both reagent and solvent enhances formylation efficiency.
  • Workup : Quenching with ice-water followed by neutralization (NaHCO₃) minimizes degradation .

Q. What strategies resolve contradictions in biological activity data across substituent variations?

  • Structure-Activity Relationship (SAR) studies : Compare ethoxy (electron-donating) with halogen (electron-withdrawing) substituents. For example, 4-ethoxyphenyl may enhance antioxidant activity due to increased resonance stabilization, while 4-bromophenyl derivatives show stronger antibacterial effects .
  • Dose-response assays : Use standardized MIC (Minimum Inhibitory Concentration) protocols to quantify potency disparities .

Q. How does crystallographic data validate the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement confirms bond lengths (e.g., C=O: ~1.22 Å) and dihedral angles between pyrazole and ethoxyphenyl rings. ORTEP-3 visualizes thermal ellipsoids, ensuring minimal positional disorder . For example, in 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, the pyrazole and aryl planes show a dihedral angle of 15.2° .

Q. What computational methods support SAR studies for pyrazole derivatives?

  • Docking simulations : Assess binding affinity to targets like bacterial gyrase or viral proteases.
  • DFT calculations : Predict electronic effects of substituents (e.g., ethoxy’s +M effect) on reactivity .

Q. Methodological Notes

  • Crystallographic Validation : Use PLATON to check for twinning or disorder in SCXRD data .
  • SAR Experimental Design : Include positive controls (e.g., ampicillin for antibacterial assays) and dose-ranging studies to avoid false negatives .
  • Synthetic Challenges : Protect the aldehyde group during functionalization using acetal intermediates .

Properties

IUPAC Name

5-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-11-5-3-9(4-6-11)12-10(8-15)7-13-14-12/h3-8H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJPLQDIKYABKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(C=NN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701240779
Record name 3-(4-Ethoxyphenyl)-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701240779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879996-58-4
Record name 3-(4-Ethoxyphenyl)-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879996-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Ethoxyphenyl)-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701240779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde
3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde
3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde
3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde
3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde
3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde

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